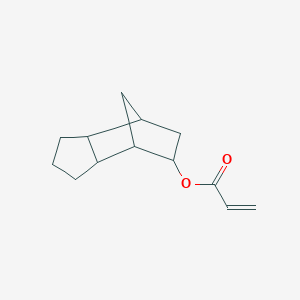

2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester

Description

Exo vs. Endo Configurations

The exo and endo designations describe the orientation of substituents relative to the bicyclic bridge:

- Exo : Methyl groups at positions 1 and 7 are oriented away from the bridge, while the acrylate group at position 2 is positioned outward. This is the predominant form due to steric and electronic stabilization.

- Endo : Methyl groups and the acrylate group are oriented toward the bridge, creating a more strained structure. This isomer is less common and may require specialized synthesis routes.

| Isomer | Configuration | Key Characteristics |

|---|---|---|

| Exo | Bridgehead substituents external | Higher stability, lower strain, more common |

| Endo | Bridgehead substituents internal | Higher strain, less thermodynamically favored |

Chiral Centers and Diastereomers

The bicyclic system contains three chiral centers (C1, C2, C4), leading to potential diastereomers. However, the (1S,2S,4S) configuration is the only form widely reported, as it corresponds to the naturally occurring isoborneol-derived ester. Synthetic routes typically favor this stereoisomer due to the steric and electronic preferences of the bicyclic scaffold.

Impact of Stereochemistry on Properties

Stereochemical variations influence physical and chemical behavior:

Propriétés

IUPAC Name |

8-tricyclo[5.2.1.02,6]decanyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYXPMNDZDGGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CC2CC1C3C2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99732-63-5 | |

| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99732-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00514773 | |

| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-56-3 | |

| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopentanyl Acrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification of 2-Propenoic Acid with Octahydro-4,7-methano-1H-inden-5-ol

The primary and most widely employed synthetic route to 2-propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester is the esterification reaction between 2-propenoic acid (acrylic acid) and octahydro-4,7-methano-1H-inden-5-ol. This reaction typically proceeds under acidic catalysis with the following characteristics:

- Catalysts: Strong acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used to activate the carboxylic acid group and facilitate ester bond formation.

- Reaction Conditions: The reaction is performed under reflux to maintain elevated temperatures that drive the equilibrium toward ester formation.

- Solvent: Often carried out in an inert organic solvent or neat conditions depending on scale and purity requirements.

- Water Removal: Continuous removal of water (a byproduct) via azeotropic distillation or molecular sieves enhances yield.

This esterification yields the target ester with high selectivity and purity when optimized.

Preparation of Octahydro-4,7-methano-1H-inden-5-ol (Alcohol Precursor)

The alcohol precursor, octahydro-4,7-methano-1H-inden-5-ol, is typically synthesized from octahydro-4,7-methano-inden-5-one via reduction or Grignard addition methods:

Grignard Addition: For example, methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) can be used to add to the ketone, yielding the corresponding alcohol after workup. This process involves:

- Use of flame-dried glassware under inert nitrogen atmosphere.

- Temperature control (e.g., 15°C) during reagent addition to avoid side reactions.

- Subsequent purification by distillation or chromatography to isolate the alcohol.

Reduction: Catalytic hydrogenation or chemical reduction (e.g., NaBH4) of the ketone can also afford the alcohol.

Industrial Production Methods

Industrial synthesis of this compound closely follows the laboratory esterification route but is optimized for scale, efficiency, and purity:

- Continuous Flow Reactors: Employed to maintain precise control over reaction parameters and improve throughput.

- Catalyst Optimization: Use of heterogeneous acid catalysts or immobilized catalysts to facilitate catalyst recovery and reuse.

- Purification: Advanced purification techniques such as fractional distillation and crystallization are applied to remove unreacted starting materials and side products.

- Yield Optimization: Process parameters are fine-tuned to maximize conversion and minimize byproduct formation.

Reaction and Purification Data Table

| Step | Reagents/Conditions | Notes | Yield (%) | Purification Method |

|---|---|---|---|---|

| Synthesis of octahydro-4,7-methano-1H-inden-5-ol | Octahydro-4,7-methano-inden-5-one, MeMgBr in THF, 15°C, inert atmosphere | Grignard addition to ketone | 85-90 | Distillation, chromatography |

| Esterification | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-ol, H2SO4 or PTSA, reflux | Water removal by azeotropic distillation | 75-85 | Distillation, crystallization |

| Industrial scale | Continuous flow reactor, acid catalyst, controlled temp. | Catalyst recovery and reuse | >90 | Fractional distillation, crystallization |

Analytical Characterization and Purity Validation

- NMR Spectroscopy (¹H and ¹³C): Confirms ester bond formation and bicyclic structure integrity.

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to assess purity and detect residual starting materials.

- Gel Permeation Chromatography (GPC): Applied for polymerized derivatives to determine molecular weight distribution.

- Infrared Spectroscopy (FTIR): Monitors characteristic ester carbonyl stretching and confirms absence of unreacted acid or alcohol.

- Differential Scanning Calorimetry (DSC): Used to monitor polymerization exotherms and optimize reaction conditions.

Challenges and Solutions in Preparation

- Moisture Sensitivity: Residual water inhibits esterification and polymerization; rigorous drying of reagents and solvents is critical.

- Isomeric Mixtures: The compound contains chiral centers; separation of stereoisomers may require advanced chromatographic techniques such as chiral HPLC.

- Reaction Yield Variability: Controlled atmosphere and temperature regulation help maintain consistent yields.

- Purification Complexity: Due to close boiling points of reactants and products, multi-step purification is often necessary.

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester has a wide range of applications in scientific research:

Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound acts as a monomer, undergoing radical or ionic polymerization to form long-chain polymers. In biological systems, its ester group can be hydrolyzed to release active compounds that interact with cellular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester: Similar structure but with a methyl group at the 2-position.

4,7-Methano-1H-indene, octahydro-: A related compound with a similar cyclic hydrocarbon framework

Uniqueness

Activité Biologique

2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester (CAS No. 7398-56-3) is a compound with significant potential in various biological applications. Its structure allows for diverse chemical interactions, making it a subject of interest in both medicinal and industrial chemistry.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Density : 1.09 g/cm³

- Boiling Point : 279.3°C at 760 mmHg

- Flash Point : 112°C

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, such as:

- Ester Hydrolysis : The ester group can be hydrolyzed to release active compounds that may interact with cellular targets.

- Polymerization : Acts as a monomer in polymerization reactions, leading to the formation of high-performance polymers with potential biomedical applications.

Drug Delivery Systems

Research indicates that the compound exhibits biocompatibility, making it suitable for use in drug delivery systems. Its ability to form stable polymers can enhance the controlled release of therapeutic agents.

Case Studies and Research Findings

-

Polymerization Studies :

- A study demonstrated the effectiveness of 2-propenoic acid esters in forming biocompatible polymers. These polymers exhibited favorable mechanical properties and degradation rates suitable for biomedical applications.

- Antioxidant Properties :

- Cytotoxicity Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Propenoic acid, octahydro-4,7-methano-1H-indene | C13H18O2 | Potential drug delivery and antimicrobial applications |

| 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-indene | C14H20O2 | Enhanced polymerization properties and cytotoxicity against cancer cells |

| Dicyclopentanyl methacrylate | C14H20O2 | Similar polymerization capabilities with potential use in coatings and adhesives |

Future Research Directions

Further investigations are needed to explore:

- The detailed mechanisms underlying its biological activities.

- The development of novel formulations utilizing this compound for drug delivery.

- Comprehensive studies on its antimicrobial efficacy against resistant strains.

Q & A

Basic Synthesis & Characterization

Q: What are the common synthetic routes for 2-propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester, and how is its purity validated in academic settings? A: The compound is typically synthesized via esterification of methacrylic acid with octahydro-4,7-methano-1H-inden-5-ol under acidic catalysis. Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm ester linkage formation and stereochemical integrity of the bicyclic structure. Purity is assessed using gas chromatography (GC) or HPLC , though researchers should note that physical properties (e.g., melting/boiling points) are often unreported in safety data sheets . For homopolymers derived from this monomer, gel permeation chromatography (GPC) is critical for molecular weight analysis .

Advanced Synthesis Challenges

Q: How can researchers resolve contradictions in reaction yields when synthesizing homopolymers of this monomer? A: Discrepancies in polymerization efficiency may arise from residual moisture or oxygen, which inhibit radical polymerization. Methodological solutions include:

- Rigorous monomer purification via column chromatography or azeotropic distillation .

- Use of differential scanning calorimetry (DSC) to monitor exothermic polymerization peaks and optimize initiator ratios.

- Comparative analysis of FTIR spectra to detect unreacted double bonds, indicating incomplete conversion .

Basic Safety & Handling

Q: What are the critical safety protocols for handling this compound in laboratory settings? A: Key precautions include:

- Personal protective equipment (PPE): Nitrile gloves, face shields, and NIOSH-approved respirators for dust/fume control .

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols, as the compound is classified for acute oral toxicity (H302) and eye irritation (H319) .

- Spill management: Employ dry methods (e.g., absorbent pads) to prevent dust dispersion; avoid aqueous cleanup due to potential hydrolysis .

Advanced Hazard Data Contradictions

Q: How should researchers address conflicting carcinogenicity classifications (IARC vs. OSHA) for this compound? A: While IARC lists it as a potential carcinogen, OSHA does not classify it as such. To resolve this:

- Conduct Ames tests or micronucleus assays to evaluate genotoxicity.

- Review structure-activity relationship (SAR) models for acrylate esters to assess carcinogenic potential.

- Adopt precautionary measures (e.g., closed-system handling ) until definitive toxicological data is available .

Basic Applications in Materials Science

Q: What are the primary applications of this monomer in polymer research? A: The compound is a crosslinking agent in high-performance polymers, particularly in:

- Optical materials: Its rigid bicyclic structure enhances refractive index in nanoparticle-polymer composites (e.g., SiO₂/ZrO₂ systems) .

- Dental resins: Copolymerization with dimethacrylates improves mechanical strength and reduces shrinkage .

Advanced Experimental Design for Functional Materials

Q: How can the monomer’s stereochemistry impact the thermal stability of derived polymers? A: The octahydro-4,7-methanoindene core imposes steric hindrance, affecting polymer backbone flexibility. To study this:

- Synthesize stereoisomerically pure monomers via chiral chromatography .

- Compare thermogravimetric analysis (TGA) data of isomers to correlate structure with decomposition thresholds (>300°C) .

Data Gaps & Methodological Solutions

Q: How should researchers address the lack of ecological toxicity data for this compound? A: Prioritize OECD 301/302 guidelines for biodegradation and aquatic toxicity testing. Use quantitative structure-property relationship (QSPR) models to predict bioaccumulation (logP ≈ 3.5) and prioritize experimental validation .

Regulatory Compliance in Academic Research

Q: What regulatory frameworks apply to novel derivatives of this monomer under TSCA? A: Derivatives like 1,1'-[(octahydro-4,7-methano-1H-indene-5-diyl)bis(methylene)] ester may require PMN submissions under TSCA Section 5 for significant new uses (e.g., industrial adhesives). Document synthesis scale and exposure pathways to ensure compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.